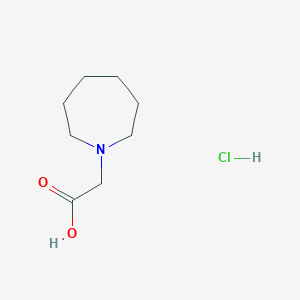

Azepan-1-ylacetic acid hydrochloride

Description

BenchChem offers high-quality Azepan-1-ylacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-ylacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azepan-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYTWDVBEFUSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Azepan-1-ylacetic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Azepan-1-ylacetic acid hydrochloride

Abstract

Azepan-1-ylacetic acid hydrochloride is a substituted glycine derivative built upon the azepane (hexamethyleneimine) scaffold. As a functionalized cyclic amine, it serves as a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride, beginning with its precursor, azepane. The core of the synthesis involves a direct N-alkylation reaction, a fundamental transformation in organic chemistry. We will explore the causality behind the selection of reagents and conditions, emphasizing a self-validating protocol. Furthermore, this document details a complete analytical workflow for the structural confirmation and purity assessment of the final product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important chemical intermediate.

Introduction

Seven-membered heterocyclic compounds, particularly those containing nitrogen like azepane, are prevalent structures in a variety of biologically active molecules and commercially available drugs.[1] The modification of these scaffolds allows for the exploration of new chemical space in drug discovery programs. Azepan-1-ylacetic acid, a derivative of the simplest amino acid, glycine, introduces a carboxylic acid moiety onto the azepane ring, providing a key functional handle for further chemical elaboration, such as amide bond formation or esterification.[2][3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a more convenient reagent for synthetic applications.

This guide presents a detailed examination of its synthesis and characterization, grounded in established chemical principles.

Table 1: Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | 2-(Azepan-1-yl)acetic acid hydrochloride | [4] |

| CAS Number | 90204-70-9 | [4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |

| Molecular Weight | 193.67 g/mol | [4][5] |

| Parent Compound (Free Acid) | Azepan-1-ylacetic acid | [6] |

| Parent CAS Number | 52703-80-7 | [6] |

| Parent Molecular Formula | C₈H₁₅NO₂ | [6] |

| Parent Molecular Weight | 157.21 g/mol | [6] |

Part I: Synthesis Methodology

Overview of Synthetic Strategy

The synthesis of Azepan-1-ylacetic acid hydrochloride is achieved through a two-stage process. The first stage involves the preparation of the key precursor, azepane, via the reduction of caprolactam. The second, and core, stage is the N-alkylation of the synthesized azepane with chloroacetic acid. This is a classic nucleophilic substitution (Sₙ2) reaction where the secondary amine nitrogen of azepane acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the generated hydrochloric acid. The final step involves the deliberate formation of the hydrochloride salt to yield the stable, solid product.

Stage 1: Synthesis of Azepane (Precursor)

For a fully comprehensive process, control over the starting materials is paramount. While azepane can be procured commercially, its synthesis from inexpensive caprolactam is an efficient process.

-

Causality of Method: The reduction of an amide (in caprolactam) to an amine (azepane) requires a potent reducing agent. A combination of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), and a hydride source, like sodium borohydride (NaBH₄), generates a complex that is highly effective for this transformation.[7] This method avoids the high pressures and heavy metal catalysts associated with some other reduction techniques, offering a more accessible laboratory-scale synthesis.[7]

-

Experimental Protocol: Azepane Synthesis

-

Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). The use of an inert gas like nitrogen or argon is critical as the reagents are moisture-sensitive.[7]

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Sequentially add anhydrous aluminum chloride and sodium borohydride. The molar ratio of caprolactam to Lewis acid to borohydride should be approximately 1:2.5:2.5.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Add caprolactam to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 40–65 °C) for 6–10 hours to ensure the reaction goes to completion.[7]

-

Quenching & Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of water. Adjust the pH to ≥12 with a potassium hydroxide solution to ensure the azepane is in its free base form.

-

Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield pure azepane.[7]

-

Stage 2: Core Synthesis of Azepan-1-ylacetic acid hydrochloride

This stage involves the direct alkylation of the azepane nitrogen.

-

Reaction Mechanism and Causality: The lone pair of electrons on the secondary amine of azepane is nucleophilic. It attacks the carbon atom bearing the chlorine in chloroacetic acid. Chloroacetic acid is an effective alkylating agent because the electronegative chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. Furthermore, the adjacent carboxylic acid group enhances the electrophilicity of this carbon.

-

Choice of Base and Solvent: A base is required to neutralize the HCl that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. An excess of the starting amine can serve as the base, which is a common strategy in "green" synthesis protocols using water as a solvent.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used in an organic solvent like dimethylformamide (DMF) or acetone.[8] The choice of an aprotic polar solvent like DMF can accelerate Sₙ2 reactions.

-

Final Salt Formation: The free acid product is often an oil or a low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt is achieved by treating a solution of the free acid with hydrochloric acid. This protonates the basic azepane nitrogen, forming a stable, crystalline ammonium salt that can be easily isolated and purified by filtration and washing.[3]

-

Detailed Experimental Protocol: Azepan-1-ylacetic acid hydrochloride

-

Reagents and Equipment: Azepane, chloroacetic acid, deionized water, hydrochloric acid (1 M), acetone, round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus.

-

Reaction Setup: In a round-bottom flask, dissolve chloroacetic acid (1 equivalent) in a minimum amount of cold deionized water.[3]

-

Addition: Cool the solution in an ice bath. Add a solution of azepane (2.2 equivalents) in cold water dropwise to the chloroacetic acid solution with constant stirring. The excess amine acts as both reactant and base.[3]

-

Reaction: Allow the mixture to stir for 24 hours, gradually warming to room temperature.[3]

-

Isolation of Crude Product: Remove the water completely using a rotary evaporator. A white precipitate, the crude free acid mixed with azepane hydrochloride, will be observed.[3]

-

Purification: Wash the resulting solid several times with cold acetone to remove unreacted starting materials and byproducts.

-

Salt Formation: Dissolve the washed solid in water and acidify to a pH of approximately 2 with 1 M hydrochloric acid.[3]

-

Final Product Isolation: Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization. The resulting white crystalline solid, Azepan-1-ylacetic acid hydrochloride, is collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.

-

Part II: Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed through a series of orthogonal analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Azepan-1-ylacetic acid hydrochloride in D₂O (which will cause the acidic OH and NH protons to exchange and disappear), the following signals are expected:

-

Causality: The methylene protons alpha to the positively charged nitrogen and the carbonyl group (-N⁺H-CH₂-COOH) are the most deshielded aliphatic protons and will appear furthest downfield as a singlet. The protons on the azepane ring alpha to the nitrogen (-CH₂-N⁺H-CH₂-) will also be deshielded and appear as a multiplet. The remaining ring protons, being further from the electron-withdrawing nitrogen, will appear further upfield.

-

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Singlet | 2H | -N-CH₂ -COOH |

| ~3.2 - 3.4 | Multiplet | 4H | -CH₂ -N-CH₂ - (ring α-protons) |

| ~1.6 - 1.9 | Multiplet | 8H | -CH₂ -CH₂ -CH₂ - (ring β, γ-protons) |

-

¹³C NMR Analysis: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C =O (Carboxylic Acid) |

| ~55 - 60 | -N-C H₂-COOH |

| ~50 - 55 | -C H₂-N-C H₂- (ring α-carbons) |

| ~25 - 30 | Ring β, γ-carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Causality: The presence of the carboxylic acid and the ammonium salt functionalities gives rise to highly characteristic absorption bands. The O-H bond of the carboxylic acid results in a very broad absorption over a wide range.[9] The C=O bond gives a sharp, strong absorption.[9] The N-H bond of the secondary ammonium salt will also produce a distinct stretching band.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2200 - 2700 (broad) | N-H stretch | Secondary Ammonium Salt |

| ~2930, ~2850 | C-H stretch | Aliphatic CH₂ |

| 1700 - 1750 (strong, sharp) | C=O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight.

-

Causality: In electrospray ionization (ESI) positive mode, the molecule will be detected as the protonated free acid. The hydrochloride salt itself is not observed. The instrument detects the cationic species [Azepan-1-ylacetic acid + H]⁺.

-

Expected Result:

-

Calculated m/z for [C₈H₁₅NO₂ + H]⁺: 158.11

-

Observed Peak: A prominent peak should be observed at m/z ≈ 158.1.

-

Safety and Handling

The parent compound, Azepan-1-ylacetic acid, is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear path from common starting materials to the purified final product. The multi-technique characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to ensure the structural integrity and purity of the synthesized compound. This comprehensive approach provides researchers with the necessary tools and understanding to confidently prepare and utilize this versatile chemical building block in their scientific endeavors.

References

- Source: Google Patents (CN103420939A)

-

Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Arkivoc URL: [Link]

-

Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

-

Title: 1-Azepanylacetic acid Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis of cyclic and secondary acyclic glycine derivatives via visible-light induced C(sp3)−H alkylation by intermolecular charge transfer Source: Wiley Online Library URL: [Link]

-

Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega URL: [Link]

-

Title: Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Source: ResearchGate URL: [Link]

-

Title: Composition of acetic acid determined by IR spectroscopy Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103420939A - Method for synthesizing azacycloheptane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Azepan-1-ylacetic acid hydrochloride chemical properties and analysis

Technical Monograph: Azepan-1-ylacetic Acid Hydrochloride Characterization, Synthesis, and Analytical Methodologies for Pharmaceutical Intermediates

Executive Summary

Azepan-1-ylacetic acid hydrochloride (CAS 90204-70-9) serves as a critical pharmacophore and building block in medicinal chemistry. Structurally comprising a seven-membered saturated nitrogen heterocycle (azepane) linked to an acetic acid moiety, it functions as a lipophilic spacer and a basic center in drug design. It is frequently utilized in the synthesis of antihistamines (related to azelastine analogs), kinase inhibitors, and peptide mimetics where the azepane ring provides specific steric bulk and conformational flexibility distinct from its six-membered analog, piperidine.

This guide provides a comprehensive technical analysis of the compound's properties, manufacturing logic, and quality control strategies.

Chemical Identity & Physicochemical Profile

The molecule exists as a hydrochloride salt to ensure stability and water solubility, preventing the formation of internal zwitterionic salts that can complicate purification.

| Property | Data / Specification |

| Chemical Name | 2-(Azepan-1-yl)acetic acid hydrochloride |

| Synonyms | Hexamethyleneiminoacetic acid HCl; 1-Azepaneacetic acid HCl |

| CAS Number | 90204-70-9 (HCl salt); 52703-80-7 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Acid) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/DCM. |

| pKa (Predicted) | ~2.5 (Carboxylic acid), ~10.5 (Tertiary amine) |

| Hygroscopicity | Moderate; storage under desiccant recommended. |

Synthesis & Manufacturing Logic

The industrial synthesis typically follows a nucleophilic substitution pathway (

Reaction Mechanism

-

Alkylation: Azepane (hexamethyleneimine) reacts with a haloacetic acid ester (e.g., ethyl chloroacetate) or chloroacetic acid directly under basic conditions.

-

Hydrolysis: If an ester is used, acid hydrolysis converts it to the free acid.

-

Salt Formation: Treatment with anhydrous HCl (gas or ethereal) precipitates the target compound.

Process Workflow (DOT Visualization)

Figure 1: Synthetic pathway for Azepan-1-ylacetic acid hydrochloride, highlighting the critical salt formation step for isolation.

Analytical Strategy & Quality Control

Analyzing Azepan-1-ylacetic acid presents specific challenges due to its lack of a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is ineffective.

High-Performance Liquid Chromatography (HPLC)

-

Challenge: The compound is polar and lacks UV absorption above 210 nm.

-

Solution: Use a low-UV method with an acidic mobile phase to prevent silanol interactions with the tertiary amine.

Recommended Protocol:

-

Column: C18 (L1) end-capped column (e.g., Zorbax SB-C18 or equivalent),

mm, 5 µm. -

Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Suppresses ionization of silanols, improves peak shape).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B). Note: High aqueous content required for retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm or 210 nm .

-

Alternative: Charged Aerosol Detection (CAD) or Refractive Index (RI) if UV baseline noise is too high.

-

-

System Suitability: Tailing factor

(critical for amines).

Spectroscopic Identification (NMR)

The structure is confirmed by the distinct 7-membered ring signals.

-

1H-NMR (D2O, 400 MHz):

-

1.60–1.85 (m, 8H, ring

-

3.30–3.50 (m, 4H, ring

-

4.05 (s, 2H,

-

Note: In

, the acidic protons (

-

1.60–1.85 (m, 8H, ring

Potentiometric Titration (Assay)

Two independent titrations validate the salt stoichiometry:

-

Chloride Content: Titration with 0.1 N

determines the counter-ion content (Theoretical: ~18.3% Cl). -

Acid Content: Titration with 0.1 N

determines the carboxylic acid and amine salt content.

Analytical Logic Flow (DOT Visualization)

Figure 2: Quality Control decision tree ensuring identity, purity, and salt stoichiometry.

Handling, Stability, and Safety

-

Stability: The HCl salt is stable at room temperature but is hygroscopic . Exposure to moisture can lead to clumping and hydrolysis risks over long periods. Store in tightly sealed containers with desiccants.

-

Safety (GHS):

-

Signal Word: Warning/Danger.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). As an acid chloride salt, it can be corrosive to mucous membranes.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157319, 2-(Azepan-1-yl)acetic acid. Retrieved from [Link]

-

Helix Chromatography. HPLC Methods for Analysis of Acidic Compounds and Amine Salts. (General reference for acidic mobile phase selection). Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Azepan-1-ylacetic acid hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of Azepan-1-ylacetic acid hydrochloride

Introduction

Azepan-1-ylacetic acid hydrochloride is a derivative of azepane, a seven-membered saturated heterocycle, which is a structural motif found in a variety of pharmacologically active compounds.[1] The accurate characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. This guide provides a detailed exploration of the spectroscopic data (NMR, IR, and MS) for Azepan-1-ylacetic acid hydrochloride, offering insights into the principles behind the data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

Azepan-1-ylacetic acid hydrochloride possesses a tertiary amine within the azepane ring, which is protonated in its hydrochloride salt form, and a carboxylic acid moiety. These functional groups give rise to distinct signals in various spectroscopic analyses, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Azepan-1-ylacetic acid hydrochloride, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Azepan-1-ylacetic acid hydrochloride is anticipated to show signals corresponding to the protons on the azepane ring and the acetic acid methylene group. Due to the hydrochloride form, the proton on the nitrogen atom will be present, and its signal may be broad and variable in position depending on the solvent and concentration.

Expected Chemical Shifts (δ):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-15 ppm.[2]

-

Methylene Protons adjacent to Nitrogen (-N-CH₂-COOH and -N-CH₂-CH₂-): These protons are deshielded by the adjacent electronegative nitrogen atom and will likely appear as multiplets in the range of 3.0-4.0 ppm.

-

Azepane Ring Methylene Protons (-CH₂-): The remaining methylene protons on the azepane ring are expected to appear as a series of overlapping multiplets in the upfield region, typically between 1.5-2.0 ppm.

-

N-H Proton (-NH⁺-): The proton on the nitrogen, being part of the hydrochloride salt, will likely be a broad signal, the position of which is highly dependent on the solvent and water content.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[3]

-

Methylene Carbons adjacent to Nitrogen (-N-CH₂-): These carbons are deshielded by the nitrogen and are expected to resonate in the range of 50-60 ppm.

-

Azepane Ring Methylene Carbons (-CH₂-): The other methylene carbons of the azepane ring will appear in the upfield region, generally between 20-30 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Azepan-1-ylacetic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the -COOH and -NH⁺.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[4]

-

N-H Stretch (Ammonium Salt): A broad absorption is expected in the range of 2400-2800 cm⁻¹ for the N-H⁺ stretch of the tertiary amine hydrochloride.

-

C-H Stretch (Aliphatic): Sharp to medium absorptions will be present in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1750 cm⁻¹.[5]

-

C-N Stretch: This absorption is typically of medium to weak intensity and is expected in the fingerprint region, around 1000-1200 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Sample Preparation: Place a small amount of the solid Azepan-1-ylacetic acid hydrochloride powder directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Azepan-1-ylacetic acid hydrochloride, Electrospray Ionization (ESI) would be a suitable ionization technique.

Expected Fragmentation Pattern:

The molecular ion ([M+H]⁺ for the free base) would have a mass-to-charge ratio (m/z) corresponding to the protonated form of Azepan-1-ylacetic acid. The hydrochloride salt itself will not be observed directly.

-

Molecular Ion Peak: The expected m/z for the protonated molecule (C₈H₁₅NO₂) would be approximately 158.12.

-

Key Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z ~114.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[7][8] This can lead to the formation of stable iminium ions. For instance, cleavage of the acetic acid side chain could result in a fragment corresponding to the protonated azepane ring.

-

Ring Cleavage: The azepane ring itself can undergo fragmentation, leading to a series of smaller fragments.[8]

-

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.

-

Sample Preparation: Prepare a dilute solution of Azepan-1-ylacetic acid hydrochloride in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid to aid ionization).[9]

-

LC Separation:

-

Inject the sample onto a suitable HPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

MS Detection:

-

The eluent from the LC is directed to the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.[10]

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID).[10]

-

Data Summary

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Broad singlet (~10-15 ppm, -COOH), Multiplets (~3.0-4.0 ppm, -N-CH₂-), Multiplets (~1.5-2.0 ppm, other ring -CH₂-) |

| ¹³C NMR | Singlet (~170-180 ppm, -COOH), Singlets (~50-60 ppm, -N-CH₂-), Singlets (~20-30 ppm, other ring -CH₂-) |

| IR | Broad band (2500-3300 cm⁻¹, O-H), Broad band (2400-2800 cm⁻¹, N-H⁺), Strong, sharp peak (1700-1750 cm⁻¹, C=O) |

| MS (ESI+) | [M+H]⁺ at m/z ~158, Fragments corresponding to loss of CO₂ and alpha-cleavage of the amine. |

Visualizations

Caption: Structure of Azepan-1-ylacetic acid hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. edepot.wur.nl [edepot.wur.nl]

Azepan-1-ylacetic Acid Hydrochloride: Mechanistic Guide & Medicinal Application

The following technical guide details the chemical biology, medicinal chemistry utility, and mechanistic applications of Azepan-1-ylacetic acid hydrochloride .

Note on Classification: Azepan-1-ylacetic acid hydrochloride (CAS 50978-10-4 / 52703-80-7) is primarily classified as a specialized chemical intermediate and pharmacophore building block , rather than a standalone marketed therapeutic. Consequently, this guide focuses on its "Mechanism of Action" in the context of drug design (pharmacophore modulation) and its specific role in synthesizing bioactive ligands (e.g., DNA intercalators, enzyme inhibitors).

Executive Technical Summary

-

Compound Name: Azepan-1-ylacetic acid hydrochloride[1][2][3][4][5]

-

CAS Number: 50978-10-4 (HCl salt), 52703-80-7 (Free Acid)

-

Chemical Class: N-substituted Amino Acid / Azepane Derivative

-

Core Utility: Peptidomimetic scaffold, Linker unit, Lipophilic modulator.

-

Mechanistic Role: Acts as a homoproline bioisostere and conformational restrictor in drug discovery. It introduces a hydrophobic 7-membered ring (azepane) to modulate receptor binding affinity and metabolic stability.

Mechanistic Pharmacophore Analysis

In medicinal chemistry, the "mechanism" of a building block is defined by the physicochemical properties it imparts to a final drug candidate. Azepan-1-ylacetic acid functions through three primary mechanistic pillars:

A. Conformational Restriction (Entropy Reduction)

Unlike linear alkyl chains, the azepane ring constrains the nitrogen lone pair and the attached acetic acid tail into a specific 3D volume.

-

Mechanism: When incorporated into a peptide or drug, it reduces the entropic penalty of binding to a target protein.

-

Comparison: It is a 7-membered ring homolog of Proline (5-ring) and Pipecolic acid (6-ring). The larger ring size allows for different "pucker" conformations, enabling access to binding pockets that smaller rings cannot reach.

B. Bioisosteric Modulation

-

pKa Tuning: The tertiary amine within the ring (pKa ~10-11) is protonated at physiological pH, providing a positive charge center essential for electrostatic interactions (e.g., with Asp/Glu residues in receptor pockets).

-

Lipophilicity: The hexamethylene chain increases logP compared to morpholine or piperazine analogs, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

C. Target Engagement (Case Studies)

Research indicates this moiety is used to synthesize ligands for specific biological targets:

-

DNA Intercalation (Isatin Hydrazones): Derivatives where Azepan-1-ylacetic acid is coupled to isatin scaffolds have shown DNA-binding activity . The azepane ring provides steric bulk that stabilizes the complex within the DNA minor groove, while the hydrazone linker facilitates hydrogen bonding.

-

Enzyme Inhibition: The N-acetic acid motif mimics the transition state of glycine/GABA substrates, making it a potential scaffold for Glycine Transporter (GlyT) or GABA uptake inhibitor design.

Visualization: Pharmacophore & Synthetic Logic

The following diagram illustrates how Azepan-1-ylacetic acid serves as a central hub in drug synthesis, bridging the gap between a core scaffold and a target receptor.

Caption: Logical flow of Azepan-1-ylacetic acid from reagent to bioactive mechanism.

Experimental Protocols

These protocols are designed for researchers utilizing this compound in Lead Optimization workflows.

Protocol A: Activation and Coupling (General Amide Synthesis)

Objective: To covalently attach the Azepan-1-ylacetic acid moiety to an amine-bearing pharmacophore (e.g., creating an inhibitor).

Reagents:

-

Azepan-1-ylacetic acid HCl (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt or NHS (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Free Base Generation: Dissolve Azepan-1-ylacetic acid HCl in DCM. Add 1.0 equiv of DIPEA and stir for 10 min to neutralize the HCl salt.

-

Activation: Add EDC·HCl and HOBt/NHS to the mixture at 0°C. Stir for 30 minutes to form the active ester (O-acylisourea/active ester intermediate).

-

Mechanistic Note: The tertiary amine in the azepane ring can act as an internal base, potentially accelerating ester formation but also risking racemization (if chiral centers were present, though this molecule is achiral).

-

-

Coupling: Add the target amine (Scaffold) and remaining DIPEA. Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HOBt) and Brine. Dry over Na2SO4.

-

Validation: Confirm product via LC-MS (Look for M+1 peak corresponding to Scaffold + 140 Da mass shift).

Protocol B: Physicochemical Profiling (pKa Determination)

Objective: To determine the precise ionization state of the azepane nitrogen for receptor modeling.

-

Preparation: Prepare a 10 mM stock solution of the compound in water.

-

Titration: Perform potentiometric titration using 0.1 M NaOH and 0.1 M HCl.

-

Data Analysis: Plot pH vs. Volume of Titrant. Identify the inflection point.

-

Expected Result: The tertiary amine pKa is typically 10.0–10.8 . The carboxylic acid pKa is ~2.0–2.5 .

-

Relevance: At physiological pH (7.4), the molecule exists as a Zwitterion (COO- and NH+).

-

Technical Specifications & Data Summary

| Property | Value / Description | Relevance to MoA |

| Molecular Weight | 193.67 g/mol (HCl salt) | Low MW allows for "Fragment-Based Drug Design" (FBDD). |

| H-Bond Donors | 1 (Acid OH) / 0 (Salt) | Limited donors reduce desolvation penalty. |

| H-Bond Acceptors | 3 (N, 2xO) | Interaction points for receptor residues (e.g., Ser, Thr). |

| Ring Size | 7-membered (Azepane) | Provides unique "Twist-Chair" conformation distinct from Piperidine. |

| pKa (Base) | ~10.5 (Predicted) | Ensures protonation at pH 7.4, mimicking Arg/Lys side chains. |

| Solubility | High (Water/Methanol) | Excellent for formulating otherwise insoluble scaffolds. |

References

-

Synthesis and Biological Evaluation of Isatin Derivatives. Journal of Biomolecular Structure and Dynamics. (Discusses the use of azepan-1-ylacetic acid hydrazones as DNA intercalators).

-

Azepan-1-ylacetic acid hydrochloride Product Data. Santa Cruz Biotechnology. (Confirms identity and CAS 52703-80-7). [1]

-

Chemical Properties of Azepane Derivatives. National Institutes of Health (PubChem). (General structural data on azepane pharmacophores).

-

Fibrate Analogs and PPAR Alpha Activation. Smolecule / Chemical Literature. (References the use of azepane-acetyl linkers in lipid-lowering drug design).

Sources

- 1. 52703-80-7 CAS MSDS (AZEPAN-1-YL-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. azepan-1-ylacetic acid hydrochloride | CAS 52703-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

The Azepane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in contemporary drug discovery. Its inherent three-dimensional structure provides a versatile scaffold for chemical modification, enabling the precise tuning of steric and electronic properties to achieve desired pharmacological profiles. This guide offers a comprehensive exploration of the multifaceted biological activities of azepane derivatives, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies pivotal to their evaluation. From oncology to neurodegenerative disorders and infectious diseases, azepane-based compounds have demonstrated significant potential, with several derivatives already achieving FDA approval and numerous others progressing through clinical trials. This document serves as a technical resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design and development of next-generation therapeutics built upon the azepane framework.

The Azepane Moiety: A Gateway to Diverse Pharmacological Activity

The azepane ring, a saturated seven-membered N-heterocycle, is a recurring structural motif in a plethora of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, coupled with the ability to introduce a wide array of substituents, makes it an attractive scaffold for medicinal chemists aiming to optimize ligand-receptor interactions.[1] This structural versatility has led to the discovery of azepane derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant activities.[2][3] Notably, over 20 azepane-based drugs have received FDA approval, underscoring the clinical significance of this heterocyclic system.[3]

The synthesis of the azepane ring can be achieved through various strategies, including ring-closing reactions, ring-expansion of cyclic precursors, and multi-step sequences, presenting a continuous challenge and an area of active investigation for synthetic organic chemists.[2] The development of novel, efficient, and stereoselective synthetic routes is paramount to unlocking the full therapeutic potential of this privileged scaffold.

Anticancer Activity of Azepane Derivatives: Targeting Key Oncogenic Pathways

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with azepane derivatives emerging as a particularly promising class of compounds.[4] Their cytotoxic effects are often mediated through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation

A significant number of azepane-containing compounds exert their anticancer effects by targeting topoisomerase II, an essential enzyme for DNA replication and transcription.[5] By inhibiting this enzyme, these derivatives induce double-stranded breaks in DNA, ultimately leading to apoptosis. The mechanism often involves the intercalation of a planar aromatic system, a common feature in many dibenzo[b,f]azepine derivatives, between the DNA base pairs.[5][6] This intercalation is further stabilized by ionic interactions between a protonated basic center on the molecule and the anionic phosphate backbone of DNA.[6]

The design of these molecules often follows a "rigidification principle," where conformational flexibility is reduced to enhance binding affinity and selectivity for the target.[5] This strategy has led to the development of potent topoisomerase II inhibitors with significant anti-proliferative activity against various cancer cell lines, including leukemia.[5]

Enhancing Anti-Tumor Immunity through PTPN2/PTPN1 Inhibition

A novel and exciting approach in cancer therapy involves the modulation of the host immune system to recognize and eliminate tumor cells. Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators of immune signaling pathways.[7][8] Inhibition of these enzymes can enhance T-cell-mediated anti-tumor immunity.[7][8] Recently, azepane-containing derivatives have been identified as potent inhibitors of PTPN2 and PTPN1, demonstrating nanomolar inhibitory potency and robust in vivo antitumor efficacy in preclinical models.[8]

Below is a conceptual signaling pathway illustrating the role of PTPN2/PTPN1 inhibition in enhancing anti-tumor immunity.

Caption: Inhibition of PTPN2/PTPN1 by azepane derivatives enhances T-cell activation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Dibenzo[b,f]azepine | Leukemia (SR) | 13.05 | [5] |

| Dibenzo[b,f]azepine (5e) | Topoisomerase II | 6.36 | [5] |

| Azepano-betulinic amides | Colon Cancer (HCT-15) | 0.57 - 14.30 | [9] |

| Azepano-betulinic amides | Ovarian Cancer (NCI/ADR-RES) | 0.57 - 14.30 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Azepan-1-ylacetic Acid Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has increasingly shifted towards molecules that occupy three-dimensional chemical space. Saturated heterocyclic scaffolds, such as azepane, have emerged as "privileged structures" due to their inherent conformational flexibility and the diverse spatial arrangements of their substituents.[1][2] This three-dimensionality allows for enhanced interaction with biological targets and can lead to improved physicochemical and pharmacokinetic properties compared to their flat, aromatic counterparts.[2] The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs, highlighting its therapeutic significance across a wide range of diseases.[3][4]

This technical guide delves into the utility of a specific and highly versatile azepane-based building block: Azepan-1-ylacetic acid hydrochloride . We will explore its synthesis, derivatization strategies, and its application as a scaffold in the discovery of novel therapeutics targeting a variety of biological pathways. This document is intended to serve as a practical resource for medicinal chemists and drug discovery scientists, providing not only theoretical insights but also actionable experimental protocols.

Physicochemical Properties and Synthetic Strategy

Azepan-1-ylacetic acid hydrochloride is a water-soluble, crystalline solid, making it an attractive starting material for library synthesis. The presence of both a secondary amine incorporated into a cyclic system and a carboxylic acid moiety provides two orthogonal handles for chemical modification.

| Property | Value | Source |

| IUPAC Name | 2-(azepan-1-yl)acetic acid hydrochloride | PubChem CID: 3157319 |

| CAS Number | 52703-80-7 | Santa Cruz Biotechnology |

| Molecular Formula | C8H16ClNO2 | Santa Cruz Biotechnology |

| Molecular Weight | 193.67 g/mol | Santa Cruz Biotechnology |

Synthesis of the Azepan-1-ylacetic Acid Scaffold: A Step-by-Step Protocol

The synthesis of Azepan-1-ylacetic acid hydrochloride can be efficiently achieved in a two-step process starting from the commercially available azepane (also known as hexamethyleneimine). This process involves an N-alkylation followed by ester hydrolysis.

Step 1: N-Alkylation of Azepane with Ethyl Chloroacetate

This reaction follows a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic secondary amine of azepane attacks the electrophilic carbon of ethyl chloroacetate.

-

Materials:

-

Azepane (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium carbonate (K2CO3) (1.5 eq)

-

Acetonitrile (CH3CN)

-

10% Hydrochloric acid (HCl) solution

-

20% Sodium carbonate (Na2CO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Protocol:

-

To a solution of azepane in acetonitrile, add potassium carbonate.

-

Add ethyl chloroacetate dropwise to the stirring suspension at room temperature.

-

Allow the reaction to stir overnight.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.

-

Neutralize the aqueous layer with a 20% Na2CO3 solution and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl azepan-1-ylacetate.[5]

-

Step 2: Hydrolysis of Ethyl Azepan-1-ylacetate to Azepan-1-ylacetic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, while base-promoted hydrolysis (saponification) is irreversible.[6][7]

-

Materials:

-

Ethyl azepan-1-ylacetate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol (EtOH)

-

Water (H2O)

-

Concentrated Hydrochloric acid (HCl)

-

-

Protocol:

-

Dissolve ethyl azepan-1-ylacetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.

-

The product, Azepan-1-ylacetic acid hydrochloride, will precipitate out of solution and can be collected by filtration.

-

Diagram of the Synthetic Workflow:

Sources

- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation [mdpi.com]

- 3. growingscience.com [growingscience.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Organic Solvent Solubility of Azepan-1-ylacetic acid Hydrochloride

Foreword: Navigating the Solubility Landscape

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Azepan-1-ylacetic acid hydrochloride, a molecule of interest in synthetic and medicinal chemistry, presents a classic challenge. As a hydrochloride salt of a zwitterionic parent compound, its solubility behavior is a nuanced interplay of its ionic character and the organic functionalities of its structure.

Publicly available, quantitative solubility data for this specific molecule is scarce. Therefore, this guide moves beyond a simple data sheet. It is designed as a comprehensive technical resource that empowers the researcher to:

-

Understand the 'Why': Delve into the physicochemical properties of Azepan-1-ylacetic acid hydrochloride and predict its behavior based on first principles.

-

Establish the 'How': Implement robust, validated experimental protocols to determine both thermodynamic and kinetic solubility in the laboratory.

-

Apply the Knowledge: Strategically design a solvent screen and interpret the resulting data to inform critical development decisions.

This document is structured to provide not just methods, but a self-validating framework for generating reliable and reproducible solubility data.

Physicochemical Profile & Theoretical Solubility Considerations

A molecule's structure dictates its destiny in solution. Before any empirical work is undertaken, a thorough analysis of Azepan-1-ylacetic acid hydrochloride's properties provides the theoretical foundation for predicting its solubility.

The molecule is the hydrochloride salt of azepan-1-ylacetic acid. The parent compound is zwitterionic, containing a basic tertiary amine (the azepane nitrogen) and an acidic carboxylic acid group. The hydrochloride form means the azepane nitrogen is protonated, forming a cationic ammonium group, with chloride as the counter-ion.

Table 1: Key Physicochemical Properties of Azepan-1-ylacetic acid & its Hydrochloride Salt

| Property | Value (Azepan-1-ylacetic acid) | Value (Hydrochloride Salt) | Source | Significance for Solubility |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [1][2] | Governs molecular weight and elemental composition. |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [1][2] | Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Structure | Azepane ring linked via nitrogen to an acetic acid moiety. | Cationic azepanium ring linked to an acetic acid moiety, with a chloride counter-ion. | - | The ionic salt form will dominate solubility behavior, favoring polar solvents capable of solvating ions. The hydrocarbon backbone of the azepane ring provides some lipophilic character. |

| Computed XLogP3 | -2.1 | N/A (as salt) | [1] | The highly negative value for the free base indicates strong hydrophilicity. As a salt, it is expected to be even more polar and have extremely low solubility in non-polar, aprotic solvents. |

| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and N⁺-H) | [1] | The ability to donate hydrogen bonds is critical for interaction with protic solvents (alcohols, water). |

| Hydrogen Bond Acceptors | 3 (from N and two O atoms) | 2 (from two O atoms) | [1] | The ability to accept hydrogen bonds allows for strong interactions with protic solvents. |

Causality Behind Solubility Predictions:

-

Dominance of Ionic Character: As a salt, the primary energetic barrier to dissolution is overcoming the crystal lattice energy. This is most effectively achieved by solvents with a high dielectric constant that can insulate the cation (protonated azepane) from the chloride anion. Therefore, high solubility is anticipated in polar protic solvents like water and short-chain alcohols (methanol, ethanol).

-

Role of Hydrogen Bonding: The presence of both hydrogen bond donors (-COOH, N⁺-H) and acceptors (=O) suggests that solvents capable of hydrogen bonding will be particularly effective. Protic solvents can act as both donors and acceptors, forming a robust solvation shell around the molecule. Polar aprotic solvents like DMSO or DMF can act as hydrogen bond acceptors, which may also contribute to solubility.

-

Insolubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, or diethyl ether, the energy required to break the ionic bonds of the crystal lattice is not compensated by favorable solvent-solute interactions. The compound is expected to be practically insoluble in such solvents.[3]

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic . Thermodynamic solubility represents the true equilibrium state and is the gold standard for biopharmaceutical classification, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[4][5][6]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method, as established by pioneers in the field and refined over decades, remains the most reliable technique for determining equilibrium solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid Azepan-1-ylacetic acid hydrochloride to a known volume (e.g., 1-5 mL) of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Expert Insight: "Excess" is critical. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment. This ensures equilibrium with the solid phase is achieved. Adding too much, however, can alter the properties of the solvent itself.[7]

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker, rotator, or magnetic stirrer for a predetermined period.

-

Expert Insight: The time to reach equilibrium must be established. For many compounds, 24-48 hours is sufficient, but for some, it may take up to 72 hours.[6] A preliminary experiment measuring concentration at various time points (e.g., 4, 8, 24, 48, 72 hours) is required to determine when the concentration plateaus.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

Expert Insight: This step is a common source of error. Ensure no solid material is carried over into the sample for analysis. When filtering, discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Expert Insight: A robust, specific, and validated HPLC method is non-negotiable. A calibration curve must be prepared using accurately weighed standards of Azepan-1-ylacetic acid hydrochloride to ensure precise quantification.[8]

-

-

Data Reporting: Express solubility in mg/mL or mol/L. It is also crucial to report the temperature at which the measurement was made.[9]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a high-concentration stock solution (typically DMSO), remains in solution in an aqueous or organic medium. It is not a true equilibrium value but is invaluable for ranking compounds in early discovery.[5][10]

Experimental Protocol: Solvent Precipitation Method

-

Stock Solution: Prepare a high-concentration stock solution of Azepan-1-ylacetic acid hydrochloride in 100% DMSO (e.g., 10-20 mM).[11]

-

Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler for precision, add a small volume of the DMSO stock solution to the solvent in the wells (e.g., add 2 µL of stock to 198 µL of solvent). This rapid change in solvent environment induces precipitation for compounds with low solubility.

-

Incubation: Seal the plate and shake at a controlled temperature for a short period (e.g., 1-2 hours).[6]

-

Analysis: Analyze the plate directly using a nephelometer (which measures light scattering from precipitated particles) or, after filtration/centrifugation, quantify the supernatant concentration via HPLC-UV or LC-MS/MS.[10]

Designing a Strategic Solvent Screen

A solvent screen should not be random. It should be a structured investigation based on the fundamental principles of chemistry. The selection of solvents should cover a range of polarities, proticities, and hydrogen bonding capabilities to build a comprehensive solubility profile.

Logical Workflow for Solvent Selection

The following workflow provides a systematic approach to selecting and categorizing solvents for screening Azepan-1-ylacetic acid hydrochloride.

Caption: Logical workflow for solvent selection and experimental execution.

Rationale for Solvent Choices

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are the most likely candidates for high solubility. Their hydroxyl groups can effectively hydrogen bond with the carboxylate and protonated amine, and their high polarity helps solvate the ions. For many organic acids, solubility is highest in methanol.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can accept hydrogen bonds, but they cannot donate them. They can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to low, but potentially significant for certain applications.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong, favorable interactions with the ionic salt. The energy penalty for breaking the crystal lattice is too high, leading to predicted insolubility. They are included in a screen primarily as negative controls and to confirm the compound's polar nature.

Summary & Data Interpretation

As no quantitative data is publicly available, the following table serves as a template for researchers to populate with their empirically determined results. The qualitative predictions are based on the physicochemical analysis conducted in Section 1.

Table 2: Solubility Profile of Azepan-1-ylacetic acid Hydrochloride (Template)

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |

| Polar Protic | Methanol | High | [Enter Experimental Data] |

| Ethanol | High | [Enter Experimental Data] | |

| Isopropanol | Moderate | [Enter Experimental Data] | |

| Polar Aprotic | Acetonitrile | Low | [Enter Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Moderate | [Enter Experimental Data] | |

| N,N-Dimethylformamide (DMF) | Moderate | [Enter Experimental Data] | |

| Non-Polar | Dichloromethane (DCM) | Very Low / Insoluble | [Enter Experimental Data] |

| Toluene | Very Low / Insoluble | [Enter Experimental Data] | |

| n-Hexane | Very Low / Insoluble | [Enter Experimental Data] |

Interpreting the Results: The data generated will provide a clear map of the compound's behavior. High solubility in alcohols would suggest these as suitable solvents for reaction chemistry or for creating concentrated stock solutions. Low solubility in solvents like DCM or toluene would indicate their potential use as anti-solvents for crystallization or purification processes.

This guide provides the theoretical framework and practical, actionable protocols for any scientist tasked with characterizing the solubility of Azepan-1-ylacetic acid hydrochloride. By combining a deep understanding of the molecule's properties with rigorous experimental technique, researchers can generate the high-quality, reliable data needed to drive their projects forward.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549221, Ranitidine hydrochloride. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Retrieved from [Link]

-

World Health Organization. (2022). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1044. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Fako, E., & Burt, H. M. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Google Patents. (2013). CN103420939A - Method for synthesizing azacycloheptane.

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. Retrieved from [Link]

-

Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]

-

ResearchGate. (2014). Plot of mutual solubilities of acetic acid with different hydrocarbons.... Retrieved from [Link]

-

ResearchGate. (2016). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]

- Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

-

Wikipedia. (n.d.). LA-Azepane. Retrieved from [Link]

Sources

- 1. 1-Azepanylacetic acid | C8H15NO2 | CID 3157319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 90204-70-9|2-(Azepan-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. research.unipd.it [research.unipd.it]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Degradation of Azepan-1-ylacetic acid hydrochloride

This in-depth technical guide provides a framework for understanding and evaluating the stability and degradation of Azepan-1-ylacetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental designs, and analytical strategies necessary to characterize the stability profile of this molecule. Given the absence of specific literature on this compound, this guide synthesizes established principles of pharmaceutical stability testing with the known chemistry of its constituent functional groups—a cyclic secondary amine (azepane), a carboxylic acid, and a hydrochloride salt.

Introduction: The Imperative of Stability Profiling

Azepan-1-ylacetic acid hydrochloride belongs to the class of azepane derivatives, which are recognized for their diverse pharmacological activities and are integral to numerous approved drugs.[1][2] The stability of an active pharmaceutical ingredient (API) like Azepan-1-ylacetic acid hydrochloride is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] A thorough understanding of its degradation pathways is not only a regulatory requirement but also fundamental for the development of a robust and stable pharmaceutical formulation.[4][5]

This guide will navigate the reader through a systematic approach to:

-

Theorize potential degradation pathways based on functional group analysis.

-

Design and execute forced degradation studies to identify likely degradants.

-

Develop and validate stability-indicating analytical methods.

-

Establish a comprehensive stability profile under various experimental conditions.

Physicochemical Properties and Preliminary Stability Considerations

Structure:

Caption: Potential degradation pathways for Azepan-1-ylacetic acid hydrochloride.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and to develop a stability-indicating analytical method. [3][6]The goal is to achieve 5-20% degradation of the API. [6]

General Protocol for Forced Degradation

The following workflow outlines a systematic approach to forced degradation studies:

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions

The following table provides recommended starting conditions for the forced degradation studies. These conditions should be adjusted based on the observed extent of degradation.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Solid) | Dry Heat | 80°C | 48 hours |

| Thermal (Solution) | In Water | 80°C | 48 hours |

| Photostability | ICH Q1B Option 2 | Ambient | As per guideline |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products. [3]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [7][8]

HPLC Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point for a polar compound like Azepan-1-ylacetic acid hydrochloride.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape. A pH around 3-4 would be a reasonable starting point to ensure both the carboxylic acid and the amine are in a consistent protonation state.

-

Detection Wavelength: The UV spectrum of Azepan-1-ylacetic acid hydrochloride should be recorded to determine the wavelength of maximum absorbance. Given the lack of a significant chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. [9]4. Gradient Elution: A gradient elution program (i.e., changing the ratio of organic modifier to aqueous buffer over time) will likely be required to separate the polar parent compound from potentially less polar degradation products.

-

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Example HPLC Method

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Characterization of Degradation Products

Once the degradation products are separated using the stability-indicating HPLC method, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradation products, one can infer the chemical modifications that have occurred (e.g., addition of an oxygen atom in oxidation, loss of CO₂ in decarboxylation).

Conclusion

A comprehensive understanding of the stability and degradation of Azepan-1-ylacetic acid hydrochloride is paramount for its successful development as a pharmaceutical agent. This guide provides a robust framework for initiating and conducting these critical studies. By systematically applying the principles of forced degradation, developing a validated stability-indicating analytical method, and characterizing the resulting degradants, researchers can ensure the quality, safety, and efficacy of drug products containing this API. The insights gained from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

-

Samphina Academy. The Chemistry Of Azepines And Their Derivatives.

-

Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

-

Wikipedia. Azepane.

-

ResearchGate. Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs.

-

National Institutes of Health. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.

-

ResearchGate. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF ACETIC ACID CONTENT IN AMLODIPINE BESYLATE.

-

ResearchGate. Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).

-

PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

-

National Institutes of Health. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.

-

ACS Publications. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.

-

Thieme Connect. Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives.

-

ResearchGate. Photostability testing of pharmaceutical products.

-

Development of forced degradation and stability indicating studies of drugs—A review.

-

Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.

-

Rasayan Journal. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

-

PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives.

-

RSC Publishing. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.

-

SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i.

-